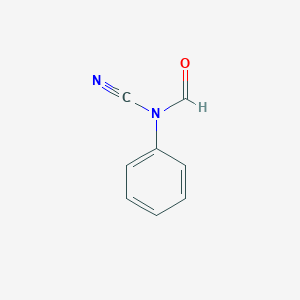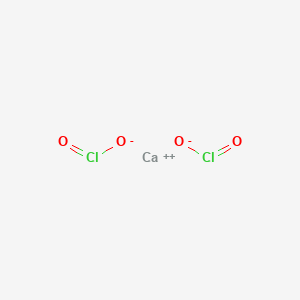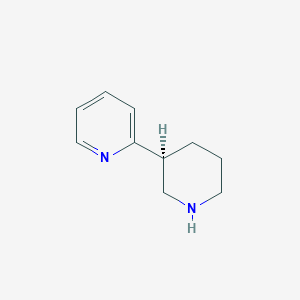
Ethanone, 1-(1-methyl-2-methylenecyclopropyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1-methyl-2-methylenecyclopropyl)-(9CI) is an organic compound with the molecular formula C₇H₁₀O It is a ketone characterized by a cyclopropyl ring substituted with a methyl group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanone, 1-(1-methyl-2-methylenecyclopropyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-methylenecyclopropane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired ketone.
Industrial Production Methods: On an industrial scale, the production of Ethanone, 1-(1-methyl-2-methylenecyclopropyl)-(9CI) may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity. The use of catalysts and solvents is carefully monitored to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Ethanone, 1-(1-methyl-2-methylenecyclopropyl)-(9CI) can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups. Reagents such as alkyl halides or organometallic compounds are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopropyl ketones.
Scientific Research Applications
Ethanone, 1-(1-methyl-2-methylenecyclopropyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-methyl-2-methylenecyclopropyl)-(9CI) involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
Methylcyclopropyl ketone: Similar in structure but lacks the methylene group.
Cyclopropyl methyl ketone: Similar but with different substitution patterns on the cyclopropyl ring.
Methyl ethyl ketone: A simpler ketone with different chemical properties.
Uniqueness: Ethanone, 1-(1-methyl-2-methylenecyclopropyl)-(9CI) is unique due to the presence of both a methyl and a methylene group on the cyclopropyl ring. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
15174-81-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-(1-methyl-2-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-5-4-7(5,3)6(2)8/h1,4H2,2-3H3 |
InChI Key |
SLUWMWNYGXPLPJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1=C)C |
Canonical SMILES |
CC(=O)C1(CC1=C)C |
Synonyms |
Ethanone, 1-(1-methyl-2-methylenecyclopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)



![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)






